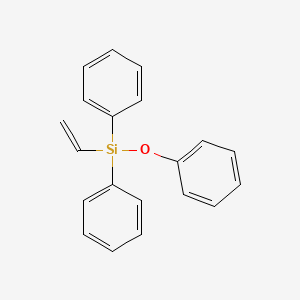

Ethenyl(phenoxy)diphenylsilane

Description

Structure

3D Structure

Properties

CAS No. |

63107-42-6 |

|---|---|

Molecular Formula |

C20H18OSi |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

ethenyl-phenoxy-diphenylsilane |

InChI |

InChI=1S/C20H18OSi/c1-2-22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21-18-12-6-3-7-13-18/h2-17H,1H2 |

InChI Key |

ZWOUFTFJUJETDT-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Ethenyl Phenoxy Diphenylsilane

Mechanistic Principles of Silicon-Carbon Bond Transformations

The silicon-carbon bond is a strong, largely covalent, and relatively non-polar linkage. lkouniv.ac.in However, its stability and reactivity are significantly different from the carbon-carbon bond due to silicon's lower electronegativity and ability to accommodate higher coordination numbers. soci.orgnih.gov The Si-C bond in compounds like ethenyl(phenoxy)diphenylsilane can be cleaved under specific conditions, particularly through electrophilic attack. nih.goviust.ac.ir

A key concept in the transformation of Si-C bonds is the activation via the formation of hypervalent intermediates, such as penta- or hexa-coordinate silicon species. nih.govresearchgate.net Nucleophilic attack at the silicon center by a Lewis base can expand silicon's coordination sphere, making the attached carbon group more susceptible to cleavage by an electrophile. nih.gov In vinylsilanes, the Si-C(vinyl) bond is activated toward electrophilic substitution. The reaction with an electrophile typically results in the formation of a carbocation intermediate that is stabilized by the adjacent silicon atom, a phenomenon known as the β-silicon effect. chemtube3d.com This stabilization facilitates the subsequent removal of the silyl (B83357) group, leading to a regio- and stereoselective route to substituted alkenes. chemtube3d.com The presence of phenyl groups on the silicon atom in this compound can influence the electronic properties and steric environment of the silicon center, thereby modulating its reactivity.

Hydrosilylation Mechanisms and Selectivity Profiles

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond of the ethenyl group. wikipedia.org This reaction is a highly significant and atom-economical method for creating new silicon-carbon bonds and is typically catalyzed by transition metal complexes. wikipedia.orgnih.gov

The most widely accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com This process generally involves:

Oxidative addition of the hydrosilane (R₃SiH) to the metal center.

Coordination of the alkene (the ethenyl group) to the resulting metal-silyl-hydride complex.

Migratory insertion of the alkene into the metal-hydride bond.

Reductive elimination of the alkylsilane product, regenerating the catalyst. mdpi.com

Variations to this mechanism exist, such as a modified Chalk-Harrod mechanism where the alkene inserts into the metal-silicon bond instead of the metal-hydride bond. wikipedia.org The specific pathway can be influenced by the choice of catalyst, substrate, and silane (B1218182). scientificspectator.com

The hydrosilylation of a terminal alkene like the ethenyl group can theoretically yield two different regioisomers: the α-adduct (Markovnikov product) and the β-adduct (anti-Markovnikov product). scientificspectator.comorganic-chemistry.org For terminal alkenes, the reaction typically proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon. wikipedia.org However, catalyst and ligand choice can be used to control and even reverse this selectivity. organic-chemistry.orgorganic-chemistry.org

Stereoselectivity refers to the spatial arrangement of the atoms in the product. In alkyne hydrosilylation, for instance, catalysts can be chosen to favor either syn-addition (resulting in a Z-isomer) or anti-addition (resulting in an E-isomer). pkusz.edu.cnresearchgate.net For alkene hydrosilylation, the addition is typically a syn-addition process. The steric bulk of the substituents on both the silane and the ethenyl group, as well as the catalyst's ligand sphere, play crucial roles in determining the stereochemical outcome. pkusz.edu.cn

Table 1: Illustrative Regio- and Stereoselectivity in the Hydrosilylation of Vinylarenes with Various Catalysts

| Catalyst System | Predominant Regioisomer | Predominant Stereoisomer | Reference Principle |

|---|---|---|---|

| Platinum-based (e.g., Karstedt's) | β-adduct (anti-Markovnikov) | Not applicable (achiral product from terminal alkene) | wikipedia.orgmdpi.com |

| Rhodium-phosphine complexes | β-adduct (anti-Markovnikov) | Not applicable | organic-chemistry.org |

| Ruthenium alkylidenes | β-adduct or (E)-vinylsilane (dehydrogenative) | E-isomer (if dehydrogenative silylation occurs) | organic-chemistry.org |

| Cobalt NNN pincer complexes | α-adduct (Markovnikov) | Not applicable | organic-chemistry.org |

| Iron-phenanthroline complexes | Ligand-controlled (α or β) | Not applicable | organic-chemistry.org |

The choice of catalyst is paramount in hydrosilylation, profoundly affecting the reaction's rate, selectivity, and even the reaction pathway. organic-chemistry.org While platinum-based catalysts like Karstedt's catalyst are widely used and highly active, significant research has focused on catalysts based on more earth-abundant metals like iron, cobalt, and manganese. mdpi.comorganic-chemistry.orgresearchgate.net

Different metals and ligand systems can favor different mechanistic pathways. For example, some iron and cobalt complexes may promote side reactions like dehydrogenative silylation. mdpi.com The electronic and steric properties of the ligands attached to the metal center can be fine-tuned to control selectivity. Bulky ligands can influence product selectivity by sterically hindering certain reaction pathways, such as β-hydride elimination. organic-chemistry.org The kinetics of the reaction are also heavily dependent on the catalyst, with the turnover-limiting step often being the oxidative addition of the silane or the reductive elimination of the product. mdpi.comorganic-chemistry.org

Table 2: General Catalytic Influences on Hydrosilylation Reactions

| Catalyst Metal | Typical Characteristics | Kinetic Profile | Reference Principle |

|---|---|---|---|

| Platinum (Pt) | High activity, often favors anti-Markovnikov products. | Generally fast reaction rates. | wikipedia.orgmdpi.com |

| Rhodium (Rh) | High activity, good functional group tolerance. | Comparable to platinum, sensitive to ligand choice. | organic-chemistry.org |

| Ruthenium (Ru) | Can catalyze both hydrosilylation and dehydrogenative silylation. | Variable, depends heavily on the specific complex. | nih.govorganic-chemistry.org |

| Iron (Fe) | Ligand-controlled regioselectivity. | Mild reaction conditions often possible. | organic-chemistry.org |

| Manganese (Mn) | Can favor Z-vinylsilanes from alkynes; emerging for alkenes. | Often requires specific activation (e.g., light). | organic-chemistry.orgresearchgate.net |

Hydrolysis and Condensation Reactions of Organosilanes

The phenoxy group (-OPh) attached to the silicon atom in this compound is a hydrolyzable group. In the presence of water, organosilanes with such groups can undergo hydrolysis and subsequent condensation reactions. russoindustrial.ruresearchgate.net These reactions are fundamental to the formation of silicon-based polymers (silicones) and for using silanes as coupling agents to modify surfaces. russoindustrial.rugelest.com

Hydrolysis: The Si-OPh bond is cleaved by water to form a silanol (B1196071) (Si-OH) and phenol (B47542). gelest.com

Condensation: The newly formed silanols can react with each other (or with unhydrolyzed phenoxysilanes) to form a stable siloxane bond (Si-O-Si), eliminating a molecule of water or phenol. russoindustrial.ruresearchgate.net

Hydrolysis of this compound yields the silanol intermediate, ethenyl(diphenyl)silanol. Silanols are a class of compounds containing a hydroxyl group directly bonded to a silicon atom. sigmaaldrich.com These intermediates are often, but not always, transient. Their stability is influenced by steric hindrance; bulky substituents on the silicon atom, like the two phenyl groups in this case, can slow down the subsequent condensation step and favor the formation of stable monomeric silanols. gelest.com

Once formed, these silanol intermediates are key to forming larger structures. They can undergo self-condensation to form a disiloxane. This process can continue, leading to the formation of oligomers or polymers with a siloxane backbone. gelest.comnih.gov

The rates of both hydrolysis and condensation are highly dependent on the pH of the reaction medium and can be catalyzed by either acids or bases. russoindustrial.runih.govbohrium.com

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the phenoxy group. russoindustrial.ruunm.edu This makes the phenoxy group a better leaving group (phenol). A water molecule then attacks the more electrophilic silicon atom in a bimolecular Sₙ2-type displacement reaction. russoindustrial.runih.gov Acid catalysis generally leads to less branched, more "polymeric" networks because the condensation of a protonated silanol tends to occur with neutral silanol groups. nih.govunm.edu

Base-Catalyzed Mechanism: In basic media, a hydroxyl ion directly attacks the silicon atom, forming a pentacoordinate, hypervalent intermediate. russoindustrial.ruwikipedia.org This is followed by the displacement of the phenoxide anion. russoindustrial.ru Base-catalyzed reactions are often faster than acid-catalyzed ones and tend to produce more highly branched or "colloidal" particle structures, as condensation preferentially involves deprotonated silanolate anions attacking neutral silanols. unm.edu

The rate of hydrolysis typically shows a minimum around neutral pH (pH 7) and increases under both acidic and basic conditions. unm.eduafinitica.com

Table 3: General Effect of pH on the Relative Rates of Organosilane Hydrolysis and Condensation

| pH Range | Catalyst | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure Type | Reference Principle |

|---|---|---|---|---|---|

| < 4 | Acid (H⁺) | High | Moderate | Weakly branched, linear polymers | unm.edu |

| 4 - 6 | - | Low (Minimum rate) | Low (Point of zero charge) | Slow gelation | unm.eduafinitica.com |

| 7 - 10 | Base (OH⁻) | Increasing | Increasing | Crosslinked networks | unm.edu |

| > 10 | Base (OH⁻) | High | High | Discrete colloidal particles | unm.edu |

Other Relevant Chemical Transformations of this compound

This compound is a versatile organosilicon compound that can undergo a variety of chemical transformations owing to the presence of its reactive ethenyl (vinyl), phenoxy, and phenyl groups attached to the silicon center. These transformations are crucial for the synthesis of new materials and polymers with tailored properties.

Reactions with Diverse Organic Substrates and Polymers

The reactivity of the ethenyl group is central to many of the chemical transformations of this compound, allowing for its incorporation into polymeric structures and its reaction with various organic molecules. The primary mechanisms through which this occurs are free-radical polymerization and hydrosilylation.

Free-Radical Polymerization: The vinyl group of this compound can participate in free-radical polymerization, either to form homopolymers or to be copolymerized with other vinyl monomers. This process is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN). When copolymerized with monomers like methyl methacrylate, the silane unit can be incorporated into the polymer backbone, thereby modifying the properties of the resulting material. google.comrsc.org This incorporation can enhance thermal stability, hydrophobicity, and adhesion to inorganic surfaces. rsc.org The general scheme for the free-radical copolymerization of a vinyl silane is depicted below:

Initiation: Formation of free radicals from an initiator.

Propagation: The radical adds to the double bond of the vinyl silane or another monomer, creating a new radical.

Termination: Two radicals combine to end the polymerization.

The reactivity of the vinyl group in radical polymerization allows for the creation of a diverse range of functional polymers. google.comrsc.orgresearchgate.net

Hydrosilylation: Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond of the ethenyl group in this compound. researchgate.netnih.gov This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. nih.gov this compound can react with a hydrosilane (a compound containing a Si-H bond) to form a new organosilane with an ethyl bridge connecting the two silicon atoms. This reaction is a powerful tool for creating well-defined oligomers and for cross-linking silicone polymers. researchgate.net

Reactions Involving the Phenoxy Group: The silicon-phenoxy (Si-O-C) bond can also participate in chemical reactions, notably cleavage reactions. For instance, in the presence of molten phenol, the silicon-to-silicon or siloxane linkages can be cleaved, with phenoxy groups substituting at the point of cleavage. google.com This suggests that the phenoxy group in this compound could potentially be displaced by other alkoxides or aryloxides under certain conditions, allowing for the modification of the silane.

The table below summarizes the key reactions of this compound with various organic substrates and polymers.

| Reaction Type | Reactant(s) | Conditions | Product Type |

| Free-Radical Copolymerization | Vinyl monomers (e.g., methyl methacrylate) | Radical initiator (e.g., AIBN), heat | Silane-functionalized copolymer |

| Hydrosilylation | Hydrosilanes (e.g., triethoxysilane) | Platinum catalyst | Ethyl-bridged organosilane |

| Phenoxy Group Displacement | Phenols, Alcohols | Elevated temperatures | Modified organosilane |

Electrochemical Oxidative Dehydrogenation Processes

Electrochemical methods offer a green and efficient alternative to traditional chemical transformations. While specific studies on the electrochemical oxidative dehydrogenation of this compound are not extensively documented, the electrochemical behavior of related arylsilanes provides insight into plausible reaction pathways. acs.org

Electrochemical oxidation of arylsilanes can lead to the formation of radical cations, which are highly reactive intermediates. acs.org These radical cations can then undergo a variety of subsequent reactions, including dehydrogenative coupling. In a hypothetical electrochemical oxidative dehydrogenation process, this compound could undergo oxidation at one of its aromatic rings (phenyl or phenoxy groups) to form a radical cation. This intermediate could then couple with another molecule of the silane or a different substrate, followed by the loss of two protons to yield a new carbon-carbon or carbon-oxygen bond. This type of reaction is a form of C-H activation. nih.gov

Two potential pathways for the electrochemical oxidative dehydrogenation of this compound are:

Aryl-Aryl Coupling: Oxidation of a phenyl group could lead to the formation of a biphenyl (B1667301) linkage between two silane molecules, with the concomitant release of two protons and two electrons.

Phenoxy Radical Coupling: Oxidation of the phenoxy group could lead to the formation of a new C-O or C-C bond through coupling with another aromatic ring.

These proposed electrochemical reactions are summarized in the table below.

| Proposed Process | Reactive Site | Potential Intermediate | Resulting Bond Formation |

| Aryl-Aryl Dehydrogenative Coupling | Phenyl group | Phenyl radical cation | C-C (Biphenyl linkage) |

| Phenoxy-Aryl Dehydrogenative Coupling | Phenoxy group | Phenoxy radical cation | C-O or C-C |

It is important to note that these are plausible reaction pathways based on the known electrochemistry of similar compounds. acs.org Further experimental investigation is required to fully elucidate the electrochemical behavior of this compound.

Spectroscopic Characterization and Structural Elucidation of Ethenyl Phenoxy Diphenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organosilicon Compounds

NMR spectroscopy is a cornerstone technique for the characterization of organosilicon compounds, offering detailed insights into the local chemical environments of ¹H, ¹³C, and ²⁹Si nuclei.

Proton (¹H) NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of Ethenyl(phenoxy)diphenylsilane provides crucial information about the arrangement of protons within the molecule. The vinyl group protons typically appear as a complex multiplet in the olefinic region, a result of geminal, cis, and trans couplings. The protons of the two phenyl rings attached to the silicon atom and the phenoxy group's phenyl ring protons are observed in the aromatic region of the spectrum. The integration of these signals corresponds to the number of protons in each distinct chemical environment, confirming the presence of the ethenyl, diphenyl, and phenoxy moieties.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.60 | m | 4H | ortho-H of diphenyl groups |

| 7.45 - 7.35 | m | 6H | meta- & para-H of diphenyl groups |

| 7.30 - 7.20 | m | 2H | ortho-H of phenoxy group |

| 7.10 - 7.00 | m | 3H | meta- & para-H of phenoxy group |

| 6.15 - 6.05 | dd | 1H | Si-CH=CH₂ |

| 5.85 - 5.75 | dd | 1H | Si-CH=cis-H |

| 5.50 - 5.40 | dd | 1H | Si-CH=trans-H |

| Chemical Shift (δ) ppm | Assignment |

| 160.0 | ipso-C of phenoxy group (C-O) |

| 136.5 | Si-CH=CH₂ |

| 135.0 | ipso-C of diphenyl groups (C-Si) |

| 134.5 | Si-CH=CH₂ |

| 130.0 | para-C of diphenyl groups |

| 129.5 | para-C of phenoxy group |

| 128.0 | ortho/meta-C of diphenyl groups |

| 125.0 | meta-C of phenoxy group |

| 120.0 | ortho-C of phenoxy group |

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Nuclei Environments

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon nucleus. The chemical shift of the silicon atom in this compound is sensitive to the nature of the substituents attached to it. The presence of two phenyl groups, a vinyl group, and a phenoxy group results in a specific chemical shift that is characteristic of this particular substitution pattern. This technique is invaluable for confirming the successful synthesis of the target compound and for studying its reactions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. The fragmentation pattern provides structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways for organosilicon compounds include the loss of phenyl, vinyl, or phenoxy radicals, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key absorption bands in the IR spectrum would include:

Si-Phenyl vibrations: around 1430 and 1120 cm⁻¹

Si-Vinyl vibrations: including C=C stretching around 1600 cm⁻¹ and Si-C stretching

C-O-Si (phenoxy) stretching: typically observed in the 1090-1020 cm⁻¹ region

Aromatic C-H stretching: above 3000 cm⁻¹

Vinyl C-H stretching: also in the region above 3000 cm⁻¹

Aromatic C=C ring stretching: in the 1600-1450 cm⁻¹ region

The presence and position of these bands provide strong evidence for the molecular structure of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3070-3050 | Aromatic C-H Stretch |

| 3020-3010 | Vinyl C-H Stretch |

| 1595 | Aromatic C=C Stretch |

| 1590 | Vinyl C=C Stretch |

| 1485 | Aromatic C=C Stretch |

| 1430 | Si-Phenyl |

| 1260 | C-O (Aryl) Stretch |

| 1120 | Si-Phenyl |

| 960 | Si-O-C Stretch |

Computational and Theoretical Investigations of Ethenyl Phenoxy Diphenylsilane

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling studies would be crucial for understanding the three-dimensional structure and flexibility of Ethenyl(phenoxy)diphenylsilane. By employing molecular mechanics or more advanced quantum mechanical methods, scientists could identify the most stable conformations (isomers) of the molecule. This analysis would involve mapping the potential energy surface as a function of key dihedral angles, revealing the energy barriers to rotation around single bonds. Furthermore, these models could predict how individual molecules of this compound might interact with each other in a condensed phase, providing insights into its potential crystal packing or its behavior in solution.

Mechanistic Elucidation via Computational Transition State Analysis

To understand how this compound participates in chemical reactions, computational transition state analysis would be indispensable. This would involve modeling the reaction pathways of, for example, its polymerization or its hydrolysis. By locating the transition state structures and calculating their energies, researchers could determine the activation energies for various reaction steps. This information is fundamental to predicting reaction rates and understanding the detailed mechanism by which the molecule is transformed. Intrinsic Reaction Coordinate (IRC) calculations would typically follow to confirm that the identified transition states connect the reactants and products as expected.

Correlation of Theoretical Predictions with Experimental Observables

A critical component of any computational study is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally predicted properties with those measured in the laboratory. For instance, calculated vibrational frequencies could be correlated with experimental infrared (IR) and Raman spectra. Similarly, predicted NMR chemical shifts would be compared with experimental NMR data. The calculated UV-Vis absorption spectrum, derived from the electronic structure calculations, could be matched against the experimentally measured spectrum. A strong correlation between theoretical predictions and experimental observables would lend confidence to the computational models and allow for the reliable prediction of other properties that are difficult or impossible to measure experimentally.

While the framework for a thorough computational investigation of this compound is well-established, the scientific community has yet to publish research specifically focused on this compound. The absence of such studies presents an open opportunity for future research to explore the rich and complex chemical and physical properties of this intriguing organosilane molecule.

Q & A

Q. What are the recommended synthesis routes for ethenyl(phenoxy)diphenylsilane, and how can purity be optimized during preparation?

- Methodological Answer : Synthesis typically involves coupling phenoxy groups with diphenylsilane precursors. A common approach is hydrosilylation, where diphenylsilane reacts with vinylphenoxy derivatives under catalytic conditions (e.g., platinum-based catalysts). Purity optimization requires inert atmosphere handling to prevent oxidation, followed by column chromatography or vacuum distillation for purification. Characterization via (e.g., monitoring Si-H peak disappearance at ~4.7 ppm) and FTIR (Si-O-C stretching ~1100 cm) ensures product integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : to confirm silicon bonding environment (chemical shifts between -10 to -30 ppm for aryl-substituted silanes).

- X-ray crystallography : For definitive structural elucidation of crystalline derivatives.

- Cyclic voltammetry : To assess redox behavior, particularly if the compound is used in materials science applications.

Cross-reference data with computational models (DFT calculations) to validate electronic properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (silane vapors may irritate respiratory systems).

- Storage : Store under nitrogen in amber glass containers to prevent moisture-induced degradation.

Safety guidelines align with organosilane handling practices outlined in SDS documents .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from bulky phenyl groups slows nucleophilic substitution but stabilizes intermediates in catalytic cycles. To study this:

Q. What strategies resolve contradictions in spectroscopic data when analyzing degradation byproducts of this compound?

- Methodological Answer : Contradictions (e.g., unexpected FTIR peaks or NMR splitting patterns) may arise from hydrolysis or oxidation. Address this by:

Isolation : Use preparative TLC or HPLC to separate byproducts.

High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of impurities.

Replicate experiments under controlled conditions (e.g., anhydrous vs. humid environments).

Cross-validate findings with computational fragmentation patterns .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Use software like EPI Suite or COSMOtherm to:

- Estimate log (octanol-water partition coefficient) for bioaccumulation potential.

- Simulate hydrolysis rates under varying pH and temperature conditions.

Validate predictions with experimental data from OECD 301B (ready biodegradability) tests. Note that phenyl groups may reduce solubility, increasing persistence in soil .

Q. What experimental designs are optimal for studying the thermal stability of this compound in polymer composites?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in nitrogen).

- Differential scanning calorimetry (DSC) : Identify exothermic decomposition events.

- Accelerated aging studies : Expose composites to elevated temperatures (80–120°C) and monitor silane integrity via FTIR.

Compare results with siloxane-based composites to assess relative stability .

Data Analysis and Interpretation

Q. How should researchers statistically validate reproducibility in synthetic yields of this compound?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Apply:

Q. What are the limitations of using this compound in photoluminescent materials, and how can these be mitigated?

- Methodological Answer : Limitations include:

- Quenching effects : Aggregation-induced emission (AIE) may reduce quantum yield. Mitigate via doping with transition metals (e.g., iridium complexes).

- UV instability : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) in composite matrices.

Validate through accelerated UV exposure tests and luminescence lifetime measurements .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical compliance when studying the ecological toxicity of this compound?

- Methodological Answer :

Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna acute toxicity tests). Use in silico tools (e.g., QSAR models) to prioritize high-risk endpoints before animal testing. Dispose of waste via certified hazardous waste contractors to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.